molecular formula C20H12F3NO2 B389787 N-(dibenzo[b,d]furan-3-yl)-3-(trifluoromethyl)benzamide

N-(dibenzo[b,d]furan-3-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B389787
M. Wt: 355.3g/mol
InChI Key: YJNDCROFFUHCCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(dibenzo[b,d]furan-3-yl)-3-(trifluoromethyl)benzamide: is a chemical compound with the molecular formula C20H12F3NO2 It is known for its unique structural properties, which include a dibenzo[b,d]furan moiety and a trifluoromethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(dibenzo[b,d]furan-3-yl)-3-(trifluoromethyl)benzamide typically involves the following steps:

    Formation of Dibenzo[b,d]furan Core: The dibenzo[b,d]furan core can be synthesized through a series of reactions, including cyclization and dehydrogenation of appropriate precursors.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific conditions.

    Coupling with Benzamide: The final step involves coupling the dibenzo[b,d]furan core with a benzamide derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(dibenzo[b,d]furan-3-yl)-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(dibenzo[b,d]furan-3-yl)-3-(trifluoromethyl)benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(dibenzo[b,d]furan-3-yl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,d]furan: A structurally related compound with similar properties but lacking the trifluoromethyl and benzamide groups.

    N,N-Dimethyl-3-(trifluoromethyl)benzamide: Another related compound with a different substitution pattern.

Uniqueness

N-(dibenzo[b,d]furan-3-yl)-3-(trifluoromethyl)benzamide is unique due to the presence of both the dibenzo[b,d]furan core and the trifluoromethyl group, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C20H12F3NO2

Molecular Weight

355.3g/mol

IUPAC Name

N-dibenzofuran-3-yl-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C20H12F3NO2/c21-20(22,23)13-5-3-4-12(10-13)19(25)24-14-8-9-16-15-6-1-2-7-17(15)26-18(16)11-14/h1-11H,(H,24,25)

InChI Key

YJNDCROFFUHCCW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F

Origin of Product

United States

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